

Torkinib (PP242): In Vitro Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Torkinib (PP242) is a potent and selective, ATP-competitive inhibitor of the mammalian target of rapamycin (mTOR) kinase.[1][2][3] It uniquely targets both mTORC1 and mTORC2 complexes, offering a distinct advantage over rapamycin and its analogs which primarily inhibit mTORC1.[4] This dual inhibitory action allows for a more complete blockade of the PI3K/Akt/mTOR signaling pathway, making **Torkinib** a valuable tool for in vitro research in cancer, autophagy, and other cellular processes regulated by mTOR. These application notes provide detailed protocols for in vitro studies using **Torkinib**, including kinase assays, cell proliferation assays, and western blotting for pathway analysis.

Data Presentation

Table 1: Torkinib (PP242) Kinase Inhibitory Activity



Target	IC50 (nM)	Notes
mTOR	8	Cell-free assay[1][2][5][6]
mTORC1	30	Cell-free assay[1][2]
mTORC2	58	Cell-free assay[1][2]
ΡΙ3Κδ (p110δ)	100	Cell-free assay[1][2]
DNA-PK	410	Cell-free assay[2]
PDGFR	410	Cell-free assay[2]
РІЗКу (р110у)	1300	Cell-free assay[1][2]
ΡΙ3Κα (ρ110α)	2000	Cell-free assay[1][2]
ΡΙ3Κβ (p110β)	2200	Cell-free assay[1][2]

Table 2: Torkinib (PP242) Anti-proliferative Activity

(GI50)

Cell Line	Cancer Type	GI50 (μM)
p190-transformed murine BM	Leukemia	0.012
SUP-B15	Leukemia	0.090
K562	Leukemia	0.085
PC3	Prostate Cancer	0.19
SKOV3	Ovarian Cancer	0.49
U87	Glioblastoma	1.57
786-O	Renal Cancer	2.13

Experimental Protocols In Vitro mTOR Kinase Assay



This protocol is designed to determine the direct inhibitory effect of **Torkinib** on mTOR kinase activity in a cell-free system.

Materials:

- Recombinant mTOR enzyme
- Torkinib (PP242)
- Assay Buffer (50 mM HEPES, pH 7.5, 1 mM EGTA, 10 mM MgCl₂, 0.01% Tween-20)
- ATP (10 μM)
- y-32P-ATP
- Substrate: Recombinant 4E-BP1/PHAS-I (2 mg/mL)
- Nitrocellulose membrane
- Wash Buffer (1 M NaCl, 1% phosphoric acid)
- · Scintillation counter or phosphorimager

Procedure:

- Prepare serial dilutions of **Torkinib** (e.g., from 50 μM to 0.001 μM) in DMSO.
- In a microcentrifuge tube, combine the recombinant mTOR enzyme with the assay buffer.
- Add the desired concentration of **Torkinib** or DMSO (vehicle control) to the enzyme mix and incubate for 10 minutes at room temperature.
- Initiate the kinase reaction by adding ATP, y-32P-ATP, and the 4E-BP1 substrate.
- Incubate the reaction mixture at 30°C for 30 minutes.
- Terminate the reaction by spotting the mixture onto a nitrocellulose membrane.



- Wash the membrane extensively with the wash buffer (5-6 times for 5-10 minutes each) to remove unbound radioactivity.
- Dry the membrane and quantify the incorporated radioactivity using a scintillation counter or phosphorimager.
- Calculate the percentage of inhibition for each **Torkinib** concentration relative to the vehicle control and determine the IC50 value.

Cell Proliferation Assay (Resazurin-based)

This protocol measures the anti-proliferative effects of **Torkinib** on cultured cells.

Materials:

- Cancer cell lines of interest (e.g., PC3, SKOV3)
- · Complete cell culture medium
- Torkinib (PP242)
- 96-well plates
- Resazurin sodium salt solution (e.g., 440 μM)
- Fluorescence plate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
- Prepare serial dilutions of **Torkinib** in complete cell culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of **Torkinib** or DMSO (vehicle control).
- Incubate the plates for 72 hours in a standard cell culture incubator (37°C, 5% CO₂).[6]



- After the incubation period, add 10 μL of the resazurin solution to each well.[6]
- Incubate for an additional 2-4 hours, or until a color change is observed.
- Measure the fluorescence intensity using a plate reader with an excitation wavelength of 530 nm and an emission wavelength of 590 nm.[6]
- Calculate the percentage of cell growth inhibition for each Torkinib concentration and determine the GI50 value.

Western Blotting for mTOR Pathway Analysis

This protocol is used to assess the effect of **Torkinib** on the phosphorylation status of key proteins in the mTOR signaling pathway.

Materials:

- Cancer cell lines
- Torkinib (PP242)
- Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels
- PVDF membrane
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- · Primary antibodies against:
 - Phospho-Akt (Ser473)
 - Akt (total)
 - Phospho-p70S6K (Thr389)



- p70S6K (total)
- Phospho-4E-BP1 (Thr37/46)
- 4E-BP1 (total)
- Actin or GAPDH (loading control)
- HRP-conjugated secondary antibodies
- Chemiluminescent substrate
- · Imaging system

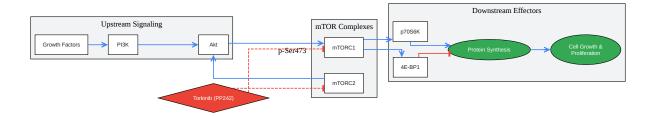
Procedure:

- · Plate cells and allow them to attach overnight.
- Treat the cells with various concentrations of **Torkinib** or DMSO for a specified time (e.g., 2, 6, or 24 hours).
- Wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Determine the protein concentration of each lysate using a protein assay.
- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C.
- Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.



- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
- Densitometry analysis can be performed to quantify the changes in protein phosphorylation.

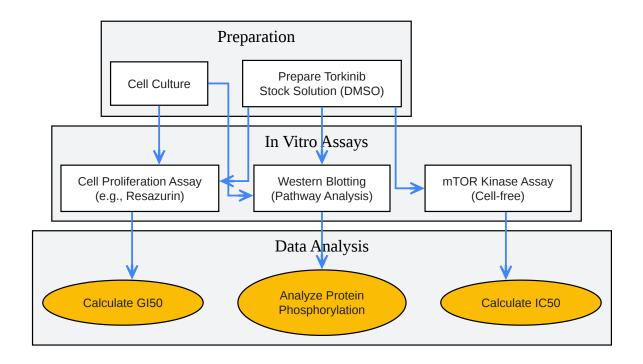
Mandatory Visualizations



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Caption: **Torkinib** (PP242) inhibits both mTORC1 and mTORC2, blocking downstream signaling for cell growth.





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Caption: General workflow for in vitro evaluation of **Torkinib** (PP242).

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